5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole
Description
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole is a benzimidazole derivative featuring a pyridinyl substituent directly attached at the 2-position of the benzimidazole core. Unlike proton pump inhibitors (PPIs) such as omeprazole, this compound lacks the methylsulfinyl (-S(O)-CH2-) or methylsulfonyl (-SO2-CH2-) bridge connecting the benzimidazole and pyridine moieties . This structural distinction suggests divergent pharmacological properties, as the sulfinyl group in PPIs is critical for their acid-activated mechanism of action.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2/c1-9-8-17-14(10(2)15(9)21-4)16-18-12-6-5-11(20-3)7-13(12)19-16/h5-8H,1-4H3,(H,18,19) |
InChI Key |
DBOFINXREZPYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole Intermediate
- Starting from 3,5-dimethyl-4-methoxypyridine derivatives (such as 3,5-Lutidine), the pyridinyl methyl halide or hydroxymethyl derivatives are prepared.
- These intermediates are reacted with 5-methoxy-2-mercaptobenzimidazole to form the thioether linkage.
- This step typically requires careful control of temperature and solvents to avoid side reactions and to maximize yield.
Notes on physical properties: The thioether intermediate is often oily and difficult to purify by crystallization, which can complicate subsequent oxidation steps.
Oxidation to Sulfoxide (5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole)
Several oxidation methods have been reported:
Purification and Isolation
- The sulfoxide product is often isolated as its potassium salt by treatment with potassium hydroxide or potassium methoxide in methanol.
- Crystallization is performed from mixed solvents such as methanol-toluene or methyl ethyl ketone under controlled temperature to obtain high purity crystalline material.
- Final purification steps may include washing with brine, drying over sodium sulfate, and vacuum drying at 40-50 °C.
Detailed Experimental Examples
| Example | Reaction Details | Yield (%) | Purity & Notes |
|---|---|---|---|
| 1 | Oxidation of thioether intermediate with cumene hydroperoxide, Ti(OiPr)4, D-(-)-diethyl tartrate in toluene at 5-10 °C; KOH treatment | 74 | HPLC purity 99.7%, chiral purity 99.9%; isolated as potassium salt |
| 2 | Similar oxidation with cumene hydroperoxide and diisopropylethylamine at 30 °C, followed by methanol and KOH; filtration and drying | 54 | Slightly lower yield; product filtered and washed with methanol and toluene |
| 3 | Oxidation with mCPBA in dichloromethane at 0-5 °C; aqueous ammonium hydroxide extraction; pH adjustment and extraction with DCM | 75 | Product purified by vacuum distillation and solvent extraction |
| 4 | Catalytic oxidation with H2O2 and Mo(acac)2 in methanol at 0-5 °C for 2 hours; addition of water and filtration | 91-92 | High yield and purity (>98% HPLC); mild and environmentally friendly conditions |
Comparative Analysis of Oxidation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Level (%) |
|---|---|---|---|---|
| mCPBA Oxidation | High selectivity; well-established | Expensive reagent; requires low temperature | 75-80 | >95 |
| Cumene Hydroperoxide + Ti Catalyst | Enantioselective; moderate cost | Longer reaction time; moderate yields | 54-74 | ~99 |
| H2O2 + Mo(acac)2 Catalyst | High yield; environmentally benign; mild conditions | Requires catalyst handling; aqueous workup | 91-92 | >98 |
| H2O2 + Sodium Tungstate | Good yield; mild conditions | Slightly lower selectivity than Mo catalyst | 91 | >95 |
Summary and Recommendations
- The preparation of 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole involves a key thioether intermediate which is challenging to purify but essential for subsequent oxidation.
- Oxidation to the sulfoxide form is critical and can be efficiently achieved using environmentally friendly oxidants such as hydrogen peroxide with catalytic amounts of molybdenum acetylacetonate, offering high yield and purity.
- The choice of oxidation method depends on scale, cost, and purity requirements; catalytic peroxide oxidations provide a balance of efficiency and sustainability.
- Purification by salt formation (potassium salt) and crystallization ensures high chiral and chemical purity, essential for pharmaceutical applications.
This comprehensive synthesis overview integrates data from patents, experimental procedures, and chemical supplier documentation to provide a professional, authoritative guide to the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a model compound for studying proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of gastric acid-related disorders and studied for potential new therapeutic applications.
Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The compound binds covalently to the thiol groups of the enzyme, resulting in prolonged inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and pharmacological implications compared to related benzimidazole derivatives:
Stability and Degradation Pathways
- Omeprazole: Degrades in acidic conditions to form sulfone and pyridinone derivatives; requires enteric coating for oral delivery .
Analytical Differentiation
HPLC and LC-MS methods effectively distinguish these compounds:
- Omeprazole and its derivatives are identified via retention times and UV spectra at 302 nm .
- The absence of sulfur-containing functional groups in this compound results in distinct chromatographic profiles and mass spectra .
Pharmacological Implications
Biological Activity
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole, also known as Ufiprazole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- CAS Number : 73590-85-9
- Structure : The compound features a benzimidazole core substituted with methoxy and pyridine groups, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. The compound has shown promising results in various assays:
-
Mechanism of Action :
- Topoisomerase Inhibition : Benzimidazole derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- DNA Intercalation : The compound may intercalate into DNA, disrupting its function and leading to cell death .
-
In Vitro Studies :
- A study reported that this compound exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values of approximately 17 μmol/L .
- Another study demonstrated its ability to inhibit cell proliferation in cervical and prostate cancer cells, suggesting a broad spectrum of anticancer activity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Gram-positive Bacteria :
- Mechanism :
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation and sulfonation. Key steps include:
- Intermediate Preparation : Reacting 2-mercapto-5-methoxybenzimidazole with NaOH in methanol/water, followed by addition of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. This yields a Stage-1 intermediate with ≥95% purity (HPLC) after drying .
- Neutralization and Extraction : Neutralizing the reaction mass with dilute HCl, followed by ethyl acetate extraction and solvent removal under reduced pressure to achieve yields of 75–85% .
- Optimization Tips : Control reaction temperature (30–35°C), use anhydrous MgCl₂ to stabilize intermediates, and monitor progress via TLC/HPLC .
Q. Which analytical methods are recommended for characterizing this compound?
Q. How should researchers handle stability and storage of this compound?
- Storage Conditions : Keep in tightly sealed containers under inert atmosphere (2–8°C) to prevent degradation .
- Handling Precautions : Avoid dust formation; use PPE (gloves, goggles) due to potential toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 75% vs. 85%)?
Yield variations often arise from differences in:
- Reaction Time : Extended stirring (10–15 hrs vs. 2 hrs) improves intermediate conversion .
- Purification Methods : Crystallization from ethyl acetate at 0°C enhances purity and yield .
- Catalyst Use : Anhydrous MgCl₂ and K₂CO₃ improve reaction efficiency .
Methodological Recommendation : Conduct kinetic studies to identify rate-limiting steps and optimize reagent stoichiometry.
Q. What strategies are effective for minimizing enantiomeric impurities during synthesis?
- Chiral Resolution : Use preformed salan-metal complexes and H₂O₂ to control stereochemistry, achieving 9% enantiomeric excess (ee) in acetonitrile .
- Low-Temperature Reactions : Perform sulfonation at -20°C to suppress racemization .
- Chromatographic Separation : Employ chiral HPLC columns to isolate enantiomers .
Q. How can impurity profiles be managed in large-scale synthesis?
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Bioaccessibility : Assess solubility in simulated gastric fluid (pH 1–3) due to the compound’s benzimidazole core .
- Metabolic Stability : Monitor sulfoxide/sulfone metabolite formation using LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis to evaluate binding affinity, which impacts bioavailability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
